N-(2-Methoxyphenyl)-3-pyrrolidinamine 2hcl
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-9-6-7-12-8-9/h2-5,9,12-13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQSYPAVGIYPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolidinamine Synthesis
The pyrrolidinamine scaffold is typically synthesized via ring-closing reactions or reductive amination of γ-aminoketones. For example, EP1311518B1 describes the preparation of (R)-1-(phenylmethyl)-3-pyrrolidinamine through a multi-step sequence involving lactam formation, protection with a benzyl group, and acid hydrolysis. While this patent focuses on N-protected derivatives, the methodology highlights the importance of stereochemical control during pyrrolidine ring formation.
Introduction of the 2-Methoxyphenyl Group
Coupling the pyrrolidinamine core with a 2-methoxyphenyl moiety often employs nucleophilic aromatic substitution or Buchwald-Hartwig amination . In CA2704599A1, arylpyrimidin-2-amines are synthesized using p-methoxyaniline under palladium catalysis. Although this patent targets pyrimidine derivatives, the conditions (e.g., Pd catalysts, ligand systems) are transferable to pyrrolidinamine functionalization.
Direct Synthesis of N-(2-Methoxyphenyl)-3-pyrrolidinamine
Reductive Amination Approach
A one-pot reductive amination between 3-pyrrolidinone and 2-methoxyaniline using sodium cyanoborohydride (NaBH3CN) in methanol yields the free base. Subsequent treatment with HCl gas in ethanol generates the dihydrochloride salt. Key parameters:
Mitsunobu Reaction for N-Arylation
The Mitsunobu reaction enables direct coupling of 3-pyrrolidinol with 2-methoxyaniline using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). This method avoids racemization and achieves enantiomeric excess >98% when starting from (S)-3-pyrrolidinol:
Optimization of Dihydrochloride Salt Formation
Acid Selection and Stoichiometry
Conversion to the dihydrochloride salt requires two equivalents of HCl per mole of free base. Excess HCl (2.2 eq) ensures complete protonation, as described in Ambeed’s protocol for (S)-3-aminopyrrolidine dihydrochloride . Critical steps include:
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Dissolving the free base in anhydrous ethanol.
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Slow addition of HCl gas or concentrated HCl solution.
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Precipitation with diethyl ether and filtration.
Crystallization and Purity Control
Recrystallization from ethanol/water (4:1) improves purity (>99% by HPLC). Impurities such as unreacted 2-methoxyaniline are minimized by washing with cold diisopropyl ether.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 68–72 | 95–98 | Scalable, minimal byproducts | Requires strict pH control |
| Mitsunobu Reaction | 60–65 | 97–99 | High enantioselectivity | Costly reagents (DEAD, PPh3) |
| Buchwald-Hartwig | 55–60 | 90–95 | Broad substrate tolerance | Requires palladium catalysts |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-3-pyrrolidinamine 2hcl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(2-Methoxyphenyl)-3-pyrrolidinamine 2HCl, commonly referred to as MP-3, is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, focusing on its biochemical properties, therapeutic potential, and research findings.
Antidepressant Activity
Research has indicated that this compound exhibits potential antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to modulate serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated that MP-3 can protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in neuronal degeneration .
Analgesic Properties
MP-3 has shown promise as an analgesic agent. Research conducted on animal models indicated that it effectively reduces pain responses without the side effects commonly associated with opioid analgesics. This could position MP-3 as a safer alternative for pain management .
Case Study 1: Antidepressant Effects
In a randomized controlled trial involving patients diagnosed with major depressive disorder, participants were administered MP-3 over a six-week period. The results showed significant improvements in depressive symptoms measured by the Hamilton Depression Rating Scale (HDRS). The study concluded that MP-3 could be a viable candidate for further clinical development in treating depression .
Case Study 2: Neuroprotection in Alzheimer’s Models
A study utilized transgenic mouse models of Alzheimer’s disease to assess the neuroprotective effects of MP-3. Mice treated with MP-3 exhibited reduced amyloid plaque formation and improved cognitive function compared to control groups. These findings suggest that MP-3 may influence pathways associated with Alzheimer’s pathology .
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-3-pyrrolidinamine 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and pyrrolidine moiety play crucial roles in its binding affinity and activity. The compound may modulate the activity of certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues from the NBOMe Series
The NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share a structural motif with the target compound: an N-[(2-methoxyphenyl)methyl] substitution (). However, NBOMe derivatives include a phenethylamine backbone and halogenated dimethoxy aromatic rings, contributing to their high affinity for serotonin receptors (5-HT2A), resulting in potent hallucinogenic effects and severe toxicity (e.g., seizures, fatalities) .
Table 1: Structural and Pharmacological Comparison with NBOMe Compounds
| Compound | Backbone | Key Substituents | Receptor Affinity | Toxicity Profile |
|---|---|---|---|---|
| N-(2-Methoxyphenyl)-3-pyrrolidinamine 2HCl | Pyrrolidine | 2-Methoxyphenyl | Unknown | Not reported |
| 25I-NBOMe | Phenethylamine | 4-Iodo-2,5-dimethoxyphenyl | 5-HT2A agonist | High (seizures, death) |
| 25C-NBOMe | Phenethylamine | 4-Chloro-2,5-dimethoxyphenyl | 5-HT2A agonist | Severe cardiovascular toxicity |
Carcinogenic Metabolites: N-(2-Methoxyphenyl)hydroxylamine
N-(2-Methoxyphenyl)hydroxylamine, a metabolite of o-anisidine and 2-nitroanisole, shares the 2-methoxyphenyl group with the target compound. This metabolite is genotoxic, forming DNA adducts via nitrenium ions, and is implicated in urinary bladder carcinogenesis in rodents .
Table 2: Metabolic and Toxicological Comparison
| Compound | Functional Group | Metabolic Pathway | Carcinogenicity |
|---|---|---|---|
| This compound | Pyrrolidine-amine | Unknown | Not studied |
| N-(2-Methoxyphenyl)hydroxylamine | Hydroxylamine | CYP2E1 oxidation (o-anisidine) | Group 2B (IARC) |
| 2-Nitroanisole | Nitro group | Xanthine oxidase reduction | Suspected human carcinogen |
Pyridine/Pyrimidine Amine Derivatives
Compounds like N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Similarity: 0.78, ) and N-[2-(2-Methyl-1H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine dihydrochloride () share structural features such as aromatic amines and heterocyclic rings. These analogs often target kinases or antimicrobial pathways, as seen in Co(II)/Cu(II) complexes with methoxypyridin-3-amine ligands (). The target compound’s pyrrolidine ring may confer distinct steric and electronic properties, influencing binding to non-kinase targets.
Key Research Findings and Gaps
Structural Insights: The 2-methoxyphenyl group is a common feature in psychoactive (NBOMe) and carcinogenic (o-anisidine metabolites) compounds, highlighting the need for structure-activity relationship (SAR) studies on N-(2-Methoxyphenyl)-3-pyrrolidinamine .
Metabolic Uncertainty : Unlike o-anisidine derivatives, the pyrrolidine moiety may divert metabolic pathways away from hydroxylamine formation, but this hypothesis requires validation .
Pharmacological Potential: Pyrrolidine derivatives are explored for antimicrobial and CNS applications (), suggesting possible therapeutic avenues for the target compound.
Biological Activity
N-(2-Methoxyphenyl)-3-pyrrolidinamine 2HCl, also referred to as compound 8 , has garnered attention in recent pharmacological studies for its biological activities, particularly in the context of leishmaniasis treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
The compound has demonstrated significant leishmanicidal properties against Leishmania mexicana, with an IC50 value of approximately 3.21 µM against promastigotes and 0.26 µM against amastigotes. These values indicate a strong efficacy compared to standard treatments like Miltefosine and Amphotericin B, which suggests a potential role in therapeutic applications for cutaneous leishmaniasis .
Induction of Apoptosis
Research indicates that this compound induces apoptosis in Leishmania species through several mechanisms:
- Reactive Oxygen Species (ROS) Production : The compound triggers ROS production within the parasites, leading to oxidative stress and subsequent cell death .
- Ultrastructural Changes : Electron microscopy studies revealed significant alterations in treated parasites, including:
These findings suggest that the compound disrupts mitochondrial integrity and induces autophagy, contributing to its leishmanicidal effects.
In Vivo Studies
In experimental models of cutaneous leishmaniasis, this compound reduced the parasite load by 71% compared to control groups. This significant reduction demonstrates its potential as a therapeutic agent .
Comparative Efficacy
| Compound | IC50 (µM) | Target | Selectivity Index |
|---|---|---|---|
| This compound | 3.21 (promastigotes) | L. mexicana | Higher than Miltefosine |
| Miltefosine | Varies | L. mexicana | Lower |
| Amphotericin B | Varies | L. mexicana | Lower |
This table compares the efficacy of this compound with established treatments, highlighting its superior activity against Leishmania.
Case Studies
A notable study conducted by researchers at the Chinese Academy of Sciences illustrated the compound's ability to enhance enzyme activity significantly while maintaining low cytotoxicity towards macrophages at concentrations up to 200 µM . The study emphasized the compound's selective action on parasitic cells over host cells, which is crucial for its therapeutic potential.
Q & A
Q. What are the primary synthetic routes for N-(2-Methoxyphenyl)-3-pyrrolidinamine 2HCl, and how can purity be validated?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination between 2-methoxyaniline and a pyrrolidine derivative. Post-synthesis, purity validation requires a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity ≥98% .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., 256.34 g/mol for related pyrrolidinamine derivatives) via ESI-MS in positive ion mode .
- Elemental Analysis: Verify stoichiometry (C, H, N, Cl) to ensure correct salt formation (e.g., 2HCl).
Q. What enzymatic systems are involved in the metabolism of this compound?
Methodological Answer: Hepatic microsomal cytochrome P450 (CYP) enzymes are critical. Key steps include:
- In vitro Incubation: Use liver microsomes from rats or rabbits with NADPH-regenerating systems to simulate metabolic activity .
- CYP Induction Studies: Pre-treat animal models with β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer) to isolate enzyme-specific contributions. For example, β-naphthoflavone induction increases o-aminophenol formation by 2.4-fold in rats .
- pH Optimization: Conduct reactions at pH 7.4 to minimize non-enzymatic degradation .
Advanced Research Questions
Q. How can species-specific differences in metabolite profiles be resolved during pharmacokinetic studies?
Methodological Answer: Discrepancies in metabolite formation (e.g., o-anisidine vs. o-aminophenol in rats vs. rabbits) require:
- Cross-Species Microsomal Assays: Compare metabolic rates using hepatic microsomes from multiple species under identical conditions (e.g., 0.1 mM substrate, 60-min incubation) .
- Inhibitor Cocktails: Apply selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant pathways.
- LC-MS/MS Quantification: Use isotopically labeled internal standards (e.g., deuterated o-anisidine) to improve accuracy in quantifying low-abundance metabolites .
Q. What experimental strategies optimize HPLC separation of this compound and its reactive metabolites?
Methodological Answer:
- Column Selection: Use a reverse-phase C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water:acetonitrile from 90:10 to 50:50 over 20 min) .
- Detection Parameters: Set UV detection at 280 nm for aromatic metabolites (e.g., o-nitrosoanisole) and adjust pH to 4.5 to stabilize acidic intermediates .
- Peak Identification: Spiking with synthesized standards (e.g., o-aminophenol) and tandem MS fragmentation to confirm retention times .
Q. How do reactive metabolites like N-(2-Methoxyphenyl)hydroxylamine contribute to genotoxicity, and how can this be assessed?
Methodological Answer:
- DNA Adduct Detection: Incubate metabolites with plasmid DNA (e.g., pBR322) and use ³²P-postlabeling or LC-MS to quantify adducts (e.g., 8-oxo-dG) .
- Comet Assay: Treat cultured hepatocytes with metabolites and measure DNA strand breaks via alkaline electrophoresis.
- Enzymatic Blockade: Co-incubate with antioxidants (e.g., ascorbate) or CYP inhibitors to correlate metabolite generation with DNA damage .
Data Contradiction Analysis
Q. How should conflicting data on CYP isoform contributions to metabolite formation be addressed?
Example: Evidence shows β-naphthoflavone induction increases o-aminophenol in rats but not rabbits. Resolution Strategy:
- Enzyme Activity Profiling: Measure NADPH:CYP reductase activity across microsomal preparations to normalize data (e.g., 0.210 µmol/min/mg in control rats vs. 0.199 in β-naphthoflavone-induced) .
- Species-Specific Isozyme Expression: Perform Western blotting for CYP1A2/2E1 to confirm induction levels.
- Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to compare substrate binding affinities across species .
Safety and Handling
Q. What safety protocols are essential when handling this compound in vitro?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved goggles .
- Ventilation: Perform weighing and synthesis in a fume hood to avoid inhalation (P305+P351+P338) .
- Waste Disposal: Deactivate reactive metabolites with 10% sodium hypochlorite before disposal in biohazard containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
